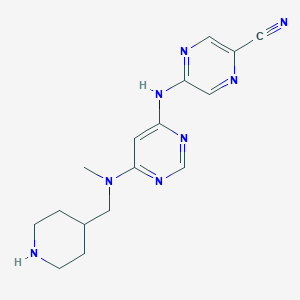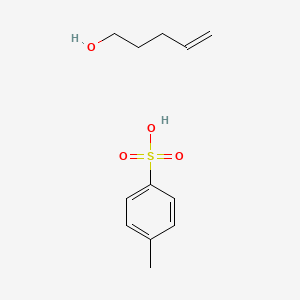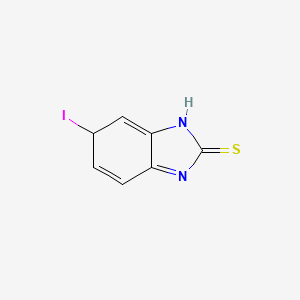![molecular formula C20H25BN2O3 B12341439 Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a urea backbone with two distinct substituents The compound is characterized by the presence of a 4-methylphenyl group and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of 4-methylphenyl isocyanate with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used as a probe or ligand in studies involving enzyme interactions or receptor binding. Its boron-containing moiety can be utilized in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacology.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves its interaction with specific molecular targets. The boron-containing group can form stable complexes with various biomolecules, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the function of enzymes or receptors.
相似化合物的比较
Similar Compounds
Urea, N-(4-methylphenyl)-N’-phenyl-: Lacks the boron-containing group, resulting in different chemical properties and applications.
Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: Similar structure but with variations in substituents.
Uniqueness
The presence of the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group in Urea, N-(4-methylphenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- imparts unique chemical properties, such as the ability to participate in boron-mediated reactions. This makes it distinct from other urea derivatives and valuable in specific applications.
属性
分子式 |
C20H25BN2O3 |
|---|---|
分子量 |
352.2 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C20H25BN2O3/c1-14-9-11-16(12-10-14)22-18(24)23-17-8-6-7-15(13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24) |
InChI 键 |
YEHHJNNEFGNSKC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)




![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)




![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)

